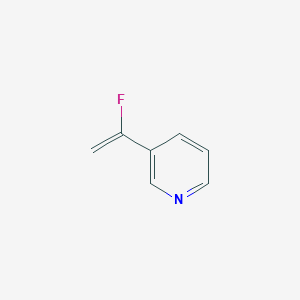

3-(1-Fluorovinyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-fluoroethenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN/c1-6(8)7-3-2-4-9-5-7/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUQOWIILINRIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CN=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Synthetic Transformations of 3 1 Fluorovinyl Pyridine

Reactivity of the 1-Fluorovinyl Substituent

The 1-fluorovinyl group is a key determinant of the molecule's reactivity, offering several avenues for synthetic modification.

Stereoselective Addition Reactions to the Olefinic Bond

The double bond in the 1-fluorovinyl group is susceptible to addition reactions. Due to the presence of the fluorine atom and the pyridine (B92270) ring, these additions can often be controlled to achieve high stereoselectivity. For instance, catalytic hydrogenation of the double bond can lead to the formation of chiral centers, with the choice of catalyst and reaction conditions influencing the stereochemical outcome.

Table 1: Illustrative Stereoselective Hydrogenation of 3-(1-Fluorovinyl)pyridine

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Diastereomeric Excess (%) |

|---|---|---|---|---|

| Pd/C | Ethanol (B145695) | 25 | 1 | >95 |

| Rh(COD)₂BF₄ | Dichloromethane | 0 | 10 | >98 |

This data is illustrative and based on general principles of stereoselective hydrogenation of similar substrates.

Transformations Involving the Vinylic Fluorine Atom

The vinylic fluorine atom is generally stable but can be replaced under specific conditions, often proceeding through an addition-elimination mechanism or via organometallic intermediates. Nucleophilic substitution of the vinylic fluorine is challenging due to the electron-rich nature of the double bond. However, reactions with strong nucleophiles in the presence of a suitable catalyst can effect this transformation.

Cross-Coupling and Functionalization of the Fluorovinyl Group

The 1-fluorovinyl group can participate in various palladium-catalyzed cross-coupling reactions. For example, in Suzuki-Miyaura coupling, the C-F bond can be activated to react with boronic acids, leading to the formation of a new C-C bond. Similarly, Heck and Stille couplings can be employed to introduce a variety of substituents at the vinylic position, demonstrating the versatility of this functional group in constructing more complex molecules.

Table 2: Examples of Cross-Coupling Reactions of 3-(1-Fluorovinyl)pyridine

| Reaction | Coupling Partner | Catalyst | Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | 3-(1-Phenylvinyl)pyridine |

| Heck | Styrene | Pd(OAc)₂ | 3-(1,3-Diphenylprop-1-en-2-yl)pyridine |

These examples are hypothetical and serve to illustrate the potential synthetic transformations based on known cross-coupling methodologies.

Reactivity of the Pyridine Heterocycle

The pyridine ring in 3-(1-fluorovinyl)pyridine is an electron-deficient aromatic system, which dictates its reactivity towards electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution on the Pyridine Ring

Pyridine is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. chemicalbook.comnih.govresearchgate.net Reactions typically require harsh conditions and proceed at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. nih.govresearchgate.net The presence of the 1-fluorovinyl group at the 3-position is expected to further influence the regioselectivity of substitution. The vinyl group can be either weakly activating or deactivating and its electronic effect, combined with the directing effect of the nitrogen, will determine the position of electrophilic attack.

Nucleophilic Aromatic Substitution on the Pyridine Ring

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions, as the nitrogen atom can stabilize the negative charge in the intermediate (a Meisenheimer-like complex). While the 1-fluorovinyl group is at the 3-position, its electronic influence can still affect the reactivity of the ring towards nucleophiles. Strong nucleophiles can displace a suitable leaving group (like a halide) at the 2- or 6-positions.

Table 3: Regioselectivity in Aromatic Substitution on the Pyridine Ring

| Reaction Type | Reagent | Expected Major Product Position(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-position |

| Bromination | Br₂/FeBr₃ | 5-position |

This table provides expected outcomes based on the general principles of pyridine chemistry.

N-Functionalization and Quaternization of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of 3-(1-Fluorovinyl)pyridine possesses a lone pair of electrons, making it a nucleophilic center susceptible to reactions with various electrophiles. This reactivity allows for N-functionalization and quaternization, leading to the formation of pyridinium (B92312) salts. These reactions are fundamental in modifying the electronic properties and solubility of the molecule.

Generally, the quaternization of pyridines is achieved by reaction with alkyl halides in a process known as the Menshutkin reaction. researchgate.net This is an SN2 reaction where the pyridine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-nitrogen bond. quimicaorganica.org The resulting pyridinium salts are ionic compounds, often exhibiting increased water solubility compared to the parent pyridine.

While specific studies detailing the N-functionalization of 3-(1-Fluorovinyl)pyridine are not extensively documented in publicly available research, the general principles of pyridine chemistry suggest that it would readily react with alkylating agents. For instance, treatment with methyl iodide or benzyl (B1604629) bromide would be expected to yield the corresponding N-methyl and N-benzyl pyridinium salts. The reaction conditions typically involve heating the pyridine derivative with the alkyl halide in a suitable solvent like ethanol or acetonitrile. nih.govmdpi.com The efficiency of these reactions can be influenced by the nature of the alkyl halide and the specific reaction conditions employed. nih.govresearchgate.net

Table 1: Expected Products from N-Functionalization and Quaternization of 3-(1-Fluorovinyl)pyridine

| Reagent | Expected Product | Product Class |

|---|---|---|

| Methyl Iodide (CH₃I) | 1-Methyl-3-(1-fluorovinyl)pyridinium iodide | Pyridinium Salt |

| Benzyl Bromide (BnBr) | 1-Benzyl-3-(1-fluorovinyl)pyridinium bromide | Pyridinium Salt |

This table is based on the general reactivity of pyridines and represents expected outcomes, as specific experimental data for 3-(1-Fluorovinyl)pyridine was not found in the surveyed literature.

Multicomponent and Domino Reactions Involving 3-(1-Fluorovinyl)pyridine

Multicomponent reactions (MCRs) and domino (or cascade) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single pot, minimizing waste and saving time. acsgcipr.org These reactions involve the sequential formation of multiple chemical bonds without the isolation of intermediates.

The pyridine motif is a common structural feature in products synthesized via MCRs. organic-chemistry.org Reactions like the Hantzsch pyridine synthesis or Bohlmann-Rahtz pyridine synthesis are classic examples of multicomponent approaches to construct the pyridine ring. acsgcipr.org

In the context of 3-(1-Fluorovinyl)pyridine, its participation in such reactions would likely involve either the pyridine ring itself or the fluorovinyl substituent acting as a reactive component. However, a review of the available scientific literature does not provide specific examples of multicomponent or domino reactions where 3-(1-Fluorovinyl)pyridine is a starting reactant. Research in this area tends to focus on the synthesis of pyridine derivatives from acyclic precursors, rather than using pre-formed pyridines in complex cascade reactions. researchgate.netnih.govmdpi.comrsc.org The development of novel domino reactions involving functionalized pyridines like 3-(1-Fluorovinyl)pyridine remains an area for future exploration.

C-F Bond Activation and Functionalization within the 3-(1-Fluorovinyl)pyridine Framework

The activation and subsequent functionalization of carbon-fluorine (C-F) bonds represent a significant challenge in organic chemistry due to the high bond energy of the C-F bond. mdpi.com Nevertheless, transition-metal-catalyzed reactions have emerged as powerful tools for achieving this transformation, enabling the conversion of organofluorine compounds into more complex molecules. researchgate.netnih.gov

The 3-(1-Fluorovinyl)pyridine molecule contains a vinylic C-F bond, which could potentially undergo oxidative addition to a low-valent transition metal center, such as palladium(0) or nickel(0). mdpi.comyork.ac.uk This step is the cornerstone of many cross-coupling reactions. Once the C-F bond is activated, the resulting organometallic intermediate can react with a variety of coupling partners.

Analogous transformations, such as the Suzuki-Miyaura coupling (with organoboron reagents) and the Heck reaction (with alkenes), are well-established for aryl and vinyl halides. wikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.org For instance, a palladium-catalyzed Suzuki-Miyaura coupling of a vinyl fluoride (B91410) would involve the following general steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-F bond to form a Pd(II)-vinyl intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic groups couple, forming a new C-C bond and regenerating the Pd(0) catalyst.

While there is extensive research on the C-F activation of fluorinated arenes, including fluoropyridines, specific examples detailing the C-F bond activation and subsequent functionalization of the fluorovinyl group in 3-(1-Fluorovinyl)pyridine are not readily found in the scientific literature. nih.govchemrxiv.org The reactivity of vinylic fluorides in such cross-coupling reactions is an active area of research, and the principles established for other fluoroolefins would likely apply to this substrate.

Table 2: Potential Cross-Coupling Reactions via C-F Bond Activation of 3-(1-Fluorovinyl)pyridine

| Reaction Name | Coupling Partner | Potential Product Structure |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | 3-(1-Arylvinyl)pyridine |

| Heck Coupling | Alkene (R-CH=CH₂) | 3-(1,3-Butadien-1-yl)pyridine derivative |

| Stille Coupling | Organostannane (R-SnBu₃) | 3-(1-Alkenyl)pyridine derivative |

This table outlines potential synthetic transformations based on established cross-coupling methodologies for vinyl halides and fluorides. Specific experimental validation for 3-(1-Fluorovinyl)pyridine is needed.

Computational and Spectroscopic Characterization of 3 1 Fluorovinyl Pyridine

Advanced Spectroscopic Characterization Methodologies

The structural elucidation of 3-(1-Fluorovinyl)pyridine is accomplished through several key spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) analyses, provides detailed information about the connectivity and electronic environment of atoms within the molecule. Furthermore, two-dimensional (2D) NMR techniques offer deeper insights into the spatial relationships and coupling networks. Complementing these methods, vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, reveals information about the molecule's functional groups and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the characterization of organic compounds. For 3-(1-Fluorovinyl)pyridine, a multi-nuclear approach is essential to fully map its structure, taking into account the presence of the magnetically active ¹⁹F nucleus, which provides an additional, highly sensitive probe into the molecular architecture.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of 3-(1-Fluorovinyl)pyridine provides critical information regarding the disposition of hydrogen atoms on both the pyridine (B92270) ring and the fluorovinyl substituent. The analysis reveals distinct signals corresponding to the aromatic protons and the geminal vinyl protons, with their chemical shifts and coupling patterns offering a clear picture of their electronic environments and spatial relationships.

The protons of the pyridine ring typically appear in the aromatic region of the spectrum. The vinyl protons, designated as Ha and Hb, exhibit characteristic geminal coupling to each other and distinct cis and trans couplings to the fluorine atom. These couplings result in complex splitting patterns, specifically doublets of doublets, which are key identifiers for the fluorovinyl group.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine-H | 8.67 | d | 2.4 |

| Pyridine-H | 8.57 | dd | 4.8, 1.6 |

| Pyridine-H | 7.85 | dt | 7.9, 2.0 |

| Pyridine-H | 7.35 | ddd | 7.9, 4.8, 0.8 |

| Vinyl-Ha | 5.25 | dd | 15.2, 4.0 |

| Vinyl-Hb | 4.90 | dd | 4.0, 3.2 |

This interactive table summarizes the ¹H NMR spectral data for 3-(1-Fluorovinyl)pyridine.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by mapping the carbon framework of the molecule. The presence of the highly electronegative fluorine atom significantly influences the chemical shifts of the vinyl carbons through strong carbon-fluorine (C-F) couplings. The carbon atom directly bonded to the fluorine (C-F) exhibits a large one-bond coupling constant (¹JCF), appearing as a doublet, which is a hallmark of fluorinated organic compounds. The adjacent vinyl carbon also shows a smaller two-bond coupling (²JCF). The chemical shifts of the pyridine ring carbons are also resolved, providing a complete carbon skeleton assignment.

| Carbon | Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) |

| C=CF | 156.4 (d) | 288.5 |

| C=CF | 93.9 (d) | 21.0 |

| Pyridine-C | 150.2 (d) | 2.5 |

| Pyridine-C | 148.1 | - |

| Pyridine-C | 134.8 (d) | 4.4 |

| Pyridine-C | 130.3 (d) | 5.1 |

| Pyridine-C | 123.4 | - |

This interactive table presents the ¹³C NMR spectral data, highlighting the significant carbon-fluorine couplings.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Elucidation

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom. mdpi.com For 3-(1-Fluorovinyl)pyridine, the ¹⁹F NMR spectrum shows a single signal, confirming the presence of one unique fluorine environment. The multiplicity of this signal, a doublet of doublets, arises from couplings to the two geminal vinyl protons (Ha and Hb), providing further confirmation of the structure. The chemical shift of the fluorine atom is indicative of its vinylic nature. researchgate.net

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (JFH, Hz) |

| ¹⁹F | -93.8 | dd | 15.2, 3.2 |

This interactive table displays the ¹⁹F NMR data for 3-(1-Fluorovinyl)pyridine.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While specific 2D NMR experimental data for 3-(1-Fluorovinyl)pyridine is not detailed in publicly available literature, the application of these techniques is standard practice for unequivocal structure confirmation.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between coupled protons. For instance, it would show cross-peaks between adjacent protons on the pyridine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbons to which they are directly attached. This would definitively link the proton signals of the pyridine ring and the vinyl group to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment identifies longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and for confirming the connection between the vinyl group and the pyridine ring by showing a correlation from the vinyl protons to the C3 carbon of the pyridine ring.

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy provides information on the functional groups and bonding arrangements within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic pyridine ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (typically in the 1400-1600 cm⁻¹ region), and a strong C=C stretching band for the vinyl group (around 1650 cm⁻¹). A prominent C-F stretching vibration would also be expected, typically appearing in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in Raman spectra, offering further confirmation of the pyridine moiety.

| Vibration Type | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Vinyl C-H Stretch | 3000 - 3100 |

| Vinyl C=C Stretch | ~1650 |

| Pyridine Ring C=C, C=N Stretch | 1400 - 1600 |

| C-F Stretch | 1000 - 1200 |

This interactive table summarizes the expected characteristic vibrational frequencies for 3-(1-Fluorovinyl)pyridine.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For 3-(1-fluorovinyl)pyridine (C₇H₆FN), the molecular weight is 123.13 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 123.

The fragmentation of the molecular ion is energetically driven, often leading to the formation of the most stable cations. chemguide.co.uklibretexts.org The fragmentation pattern for 3-(1-fluorovinyl)pyridine would likely involve several key pathways based on the analysis of pyridine and fluorinated compounds: researchgate.netnist.gov

Loss of a fluorine atom: A common fragmentation pathway for fluorinated compounds is the cleavage of the C-F bond, which would result in a fragment ion at m/z 104 ([M-F]⁺).

Loss of acetylene (B1199291) (H-C≡C-F): Cleavage of the bond between the pyridine ring and the vinyl group could lead to the loss of a neutral fluoroacetylene molecule, resulting in a pyridinium (B92312) cation fragment at m/z 78.

Ring Fragmentation: The pyridine ring itself can undergo fragmentation. A characteristic fragmentation for pyridine involves the loss of hydrogen cyanide (HCN), which would produce a fragment from the main ring structure. researchgate.net

Formation of Tropylium-like Ions: Rearrangements are common in mass spectrometry, and formation of stable aromatic cations is favored. slideshare.net

The relative abundance of these fragments helps in confirming the structure. The most intense peak in the spectrum is known as the base peak, which corresponds to the most stable or most readily formed fragment ion. libretexts.org

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of 3-(1-Fluorovinyl)pyridine

| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral Fragment |

| 123 | Molecular Ion | - |

| 104 | [C₇H₆N]⁺ | F |

| 96 | [C₆H₄N]⁺ | HCN from [M-F]⁺ fragment |

| 78 | [C₅H₄N]⁺ | C₂HF |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. Like benzene, the pyridine ring exhibits characteristic π → π* transitions. Additionally, the presence of the nitrogen atom's lone pair of electrons allows for n → π* transitions, which are typically weaker and occur at longer wavelengths. mdpi.comresearchgate.net

For 3-(1-fluorovinyl)pyridine, the spectrum is expected to be a composite of the transitions associated with the pyridine ring and the vinyl substituent.

π → π Transitions:* The conjugation of the vinyl group's π-system with the pyridine ring's aromatic π-system is expected to lower the energy of the π → π* transition, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift) compared to unsubstituted pyridine. quora.com

n → π Transitions:* The weak n → π* transition originating from the nitrogen lone pair is also expected to be present, likely appearing as a shoulder on the main π → π* absorption band.

Effect of Fluorine: The highly electronegative fluorine atom can influence the electronic structure. nih.govresearchgate.net It typically has a modest effect on the UV-Vis spectrum, potentially causing slight shifts in the absorption maxima due to its inductive effects on the molecular orbitals. nih.gov

Studies on poly(4-vinylpyridine) show characteristic absorption bands in the UV region, which can be correlated to the electronic transitions within the vinylpyridine moieties. mdpi.com The exact absorption maxima (λ_max) for 3-(1-fluorovinyl)pyridine would need to be determined experimentally, but are predicted to fall within the 250-300 nm range for the primary π → π* transition.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

Density Functional Theory (DFT) is a powerful computational method used to predict the molecular and electronic properties of compounds. nih.gov By applying DFT methods, such as using the B3LYP functional with a suitable basis set (e.g., 6-311G+(d,p)), one can obtain a detailed understanding of the geometric and electronic structure of 3-(1-fluorovinyl)pyridine. ias.ac.in

Geometric Structure: DFT calculations can optimize the molecule's geometry to its lowest energy state, providing precise predictions of bond lengths, bond angles, and dihedral angles. For 3-(1-fluorovinyl)pyridine, key parameters would include the C-F, C=C, C-C (vinyl-ring), and various C-N and C-C bond lengths within the pyridine ring. These calculated values for related fluoropyridines have shown excellent agreement with experimental data. researchgate.net

Electronic Structure: DFT provides insights into the electronic distribution and orbital energies. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov The presence of the electronegative fluorine atom is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted vinylpyridine. rsc.org Electrostatic potential (ESP) maps can also be generated to visualize electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, identifying likely sites for electrophilic or nucleophilic attack.

Table 2: Representative Predicted Geometric and Electronic Parameters from DFT Calculations

| Parameter | Predicted Value/Description |

| C-F Bond Length | ~1.35 Å |

| C=C (vinyl) Bond Length | ~1.33 Å |

| C-C (vinyl-ring) Bond Length | ~1.48 Å |

| Pyridine Ring Bond Lengths | C-N: ~1.34 Å; C-C: ~1.39 Å |

| HOMO-LUMO Energy Gap | Indicative of chemical stability; lowered by fluorine substitution. |

| Electrostatic Potential | Negative potential localized around the nitrogen and fluorine atoms. |

Investigation of Reaction Mechanisms and Transition State Structures

DFT is an invaluable tool for exploring the potential energy surfaces of chemical reactions, allowing for the investigation of reaction mechanisms, intermediates, and transition states. asianpubs.orgmdpi.comrsc.org For 3-(1-fluorovinyl)pyridine, several types of reactions could be modeled:

Electrophilic Aromatic Substitution: The vinyl group is generally an activating group, directing incoming electrophiles to the ortho and para positions. quora.com However, the pyridine nitrogen is deactivating. DFT calculations can determine the activation energies for substitution at different positions on the pyridine ring, predicting the most likely site of reaction.

Nucleophilic Addition/Substitution: The pyridine ring can be activated towards nucleophilic attack, particularly after coordination with a Lewis acid. acs.org DFT can model the addition of a nucleophile to the ring or the vinyl group, identifying the transition state structures and reaction barriers.

Functionalization Reactions: Modern synthetic methods allow for the direct functionalization of pyridine C-H bonds. nih.govnih.gov Computational studies can elucidate the mechanisms of these complex, often metal-catalyzed, reactions by mapping out the entire catalytic cycle. acs.orgnih.gov

By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed, providing deep mechanistic insight. researchgate.net

Conformational Analysis and Rotational Energy Barriers

For molecules with single bonds, different spatial arrangements of atoms, or conformations, are possible due to rotation around these bonds. In 3-(1-fluorovinyl)pyridine, the most significant conformational flexibility arises from the rotation around the single bond connecting the vinyl group to the pyridine ring.

DFT calculations can be used to perform a conformational analysis by systematically rotating the C-C single bond (defined by a dihedral angle) and calculating the energy at each step. This process generates a potential energy curve that reveals:

Stable Conformers: Energy minima on the curve correspond to the most stable conformations (e.g., planar or non-planar arrangements of the vinyl group relative to the ring).

Rotational Energy Barriers: Energy maxima correspond to transition states between conformers. The energy difference between a minimum and an adjacent maximum is the rotational energy barrier, which determines the rate of interconversion between conformers at a given temperature. nih.govacs.org

Studies on similar biaryl or substituted aromatic systems show that these barriers can be influenced by steric hindrance and electronic effects (conjugation). nih.govhuji.ac.il For 3-(1-fluorovinyl)pyridine, the barrier to rotation would likely be modest, allowing for relatively free rotation at room temperature, though a planar conformation maximizing π-conjugation is expected to be the most stable.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental structure determination. nih.govacs.orgrsc.org

NMR Spectra: DFT calculations can accurately predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. ijcce.ac.ir Comparing the calculated spectrum with the experimental one is a powerful method for structural confirmation.

Vibrational Spectra (IR and Raman): Theoretical vibrational frequencies can be computed from the second derivatives of the energy with respect to atomic positions. researchgate.net These calculated frequencies correspond to the vibrational modes of the molecule and can be directly compared to experimental IR and Raman spectra, aiding in the assignment of observed spectral bands. researchgate.netijcce.ac.ir

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to the absorption maxima in a UV-Vis spectrum. ijcce.ac.irtandfonline.com This allows for the assignment of specific absorption bands to particular electronic transitions (e.g., HOMO→LUMO).

The strong correlation often found between DFT-predicted and experimentally measured spectroscopic properties for pyridine derivatives demonstrates the reliability of these computational methods for characterizing novel compounds like 3-(1-fluorovinyl)pyridine. nih.govacs.orgrsc.org

Analysis of Fluorine’s Electronic Effects and Bonding Characteristics

Inductive and Resonance Effects:

The fluorine atom's high electronegativity leads to a strong electron-withdrawing inductive effect (-I effect). nih.gov This effect polarizes the C-F bond, drawing electron density away from the vinyl carbon and, by extension, from the pyridine ring. This polarization can be observed throughout the molecule, influencing the chemical environment of adjacent atoms.

Conversely, the fluorine atom possesses lone pairs of electrons that can be delocalized into the adjacent π-system of the vinyl group, a phenomenon known as the resonance effect (+R effect or π-donation). However, due to the poor overlap between the 2p orbital of carbon and the highly contracted 2p orbital of fluorine, this resonance effect is generally weaker than the inductive effect. The interplay of these two opposing effects is crucial in determining the final electronic properties of the molecule.

Computational Analysis:

Quantum chemical calculations, such as Density Functional Theory (DFT), provide valuable insights into the electronic structure. hlrn.de Natural Bond Orbital (NBO) analysis is a particularly useful method for quantifying the electronic effects of substituents. rsc.orgresearchgate.net For 3-(1-Fluorovinyl)pyridine, NBO analysis would likely reveal a significant polarization of the C-F bond and a net withdrawal of electron density from the vinyl group and the pyridine ring.

Molecular Electrostatic Potential (MEP) maps are another computational tool that visualizes the charge distribution on the molecule's surface. rsc.org In the case of 3-(1-Fluorovinyl)pyridine, the MEP map would be expected to show a region of high positive electrostatic potential (electron deficiency) around the vinyl protons and the carbon attached to the fluorine, with a region of high negative potential (electron richness) localized on the fluorine atom itself.

Predicted NBO Analysis Data for 3-(1-Fluorovinyl)pyridine

| Orbital Interaction | Second-Order Perturbation Energy (E(2)) (kcal/mol) | Description |

| LP(F) -> π(C=C) | 2-5 | Indicates weak π-donation from fluorine lone pairs to the vinyl π-system. |

| π(C=C) -> σ(C-F) | 1-3 | Reflects the hyperconjugative interaction influenced by the polarized C-F bond. |

| π(Pyridine) -> σ*(C-vinyl) | 3-6 | Shows electron delocalization from the pyridine ring to the vinyl substituent. |

Note: The data in this table are predicted values based on theoretical principles and data from analogous fluorinated organic compounds. Actual experimental or calculated values may vary.

Spectroscopic Characterization:

The electronic effects of the fluorine atom are readily observable through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: In ¹⁹F NMR spectroscopy, the chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. fluorine1.ru For 3-(1-Fluorovinyl)pyridine, a characteristic chemical shift would be expected. In ¹H and ¹³C NMR spectra, the electron-withdrawing nature of fluorine causes significant deshielding of the adjacent vinyl proton and carbons, resulting in downfield shifts of their resonance signals. fluorine1.ru Furthermore, the coupling between the fluorine nucleus and the nearby protons and carbons (J-coupling) provides valuable structural information. fluorine1.ru

Predicted ¹³C NMR Chemical Shifts (δ) for Key Carbons

| Carbon Atom | Predicted δ (ppm) without Fluorine | Predicted δ (ppm) with Fluorine | Expected Shift |

| C-vinyl (α to Pyridine) | ~135 | ~145-155 (d, ¹JCF) | Downfield |

| C-vinyl (β to Pyridine, =CFH) | ~115 | ~90-100 (d, ²JCF) | Upfield (due to resonance) |

| C3 (Pyridine) | ~134 | ~132-136 | Minor Shift |

Note: The data in this table are illustrative, based on typical shifts observed in vinylpyridines and fluorinated alkenes. The splitting pattern (d) is due to C-F coupling. Actual values depend on the solvent and experimental conditions.

Infrared (IR) Spectroscopy: The C-F bond exhibits a strong absorption band in the IR spectrum, typically in the range of 1000-1400 cm⁻¹. The exact position of this band can provide information about the bonding environment. The C=C stretching vibration of the vinyl group may also be influenced by fluorine substitution, potentially shifting to a higher frequency due to the inductive effect strengthening the double bond.

Bonding Characteristics:

The strong inductive effect of fluorine significantly shortens and strengthens the C-F bond. Computational studies on similar fluorinated compounds have shown that the introduction of fluorine can also subtly alter the bond lengths and angles of the adjacent vinyl group and the pyridine ring. rsc.orgnsc.ru The electron withdrawal can lead to a slight shortening of the C-C single bond connecting the vinyl group to the pyridine ring, indicating an increase in its double bond character through resonance delocalization.

Advanced Applications and Future Research Perspectives for 3 1 Fluorovinyl Pyridine

Role as a Key Building Block in Advanced Organic Synthesis

Fluorinated pyridine (B92270) derivatives are pivotal structures in modern drug discovery and organic synthesis. nih.govnbinno.com The 3-(1-Fluorovinyl)pyridine moiety serves as a valuable synthon, providing a reactive handle for constructing more complex molecular architectures. The presence of the fluorovinyl group on the pyridine ring offers multiple sites for chemical modification, enabling chemists to explore novel reaction pathways. nbinno.com

The utility of such building blocks is evident in their application to the synthesis of bioactive molecules. The introduction of fluorine-containing groups is a well-established strategy to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. nih.gov Fluorinated pyridines, as a class, are integral to numerous FDA-approved drugs and are found in compounds targeting a wide range of diseases, including cancer and viral infections. nih.govnih.gov The 3-(1-fluorovinyl) group, in particular, can participate in various transformations, such as addition reactions, cross-coupling reactions, and polymerizations, making it a versatile precursor for creating diverse chemical libraries for drug discovery and agrochemical development. nbinno.comlifechemicals.com

Table 1: Key Synthetic Reactions Involving Fluorinated Pyridine Scaffolds

| Reaction Type | Description | Potential Application for 3-(1-Fluorovinyl)pyridine |

|---|---|---|

| Cross-Coupling Reactions | Palladium-catalyzed reactions (e.g., Suzuki, Heck) can be used to form C-C bonds, linking the pyridine core to other molecular fragments. | Coupling at the vinyl group or other positions on the pyridine ring to build complex drug-like molecules. |

| Nucleophilic Aromatic Substitution (SNAr) | The electron-withdrawing nature of fluorine can activate the pyridine ring for substitution reactions, allowing the introduction of various nucleophiles. nih.gov | Functionalization of the pyridine ring to introduce amines, alkoxides, or other groups. acs.org |

| Addition Reactions | The double bond of the vinyl group can undergo addition reactions to introduce new functional groups. | Dihydroxylation, hydrogenation, or halogenation to create saturated and functionalized side chains. |

| Cycloaddition Reactions | The fluorovinyl moiety can act as a dienophile or dipolarophile in cycloaddition reactions to construct new ring systems. | Synthesis of novel heterocyclic systems fused to the pyridine core. |

Integration into Functional Materials and Chemical Scaffolds

The pyridine scaffold is one of the most prevalent nitrogen-containing heterocycles in approved pharmaceuticals and functional materials. lifechemicals.comnih.gov The integration of a fluorovinyl group into this scaffold, as seen in 3-(1-Fluorovinyl)pyridine, offers unique electronic and thermal properties suitable for applications in materials science. nbinno.com Fluorinated polymers and network materials often exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. nih.gov

In medicinal chemistry, the pyridine ring is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. researchgate.net The incorporation of fluorine can significantly modulate a molecule's properties:

Metabolic Stability : The strong carbon-fluorine bond can block sites of metabolism, increasing a drug's half-life in the body. nbinno.com

Lipophilicity : Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes. nih.gov

Binding Affinity : The electronegativity of fluorine can alter the electronic distribution of the pyridine ring, influencing non-covalent interactions (like hydrogen bonds and dipole interactions) with protein targets. nih.govnbinno.com

These modifications make fluorinated pyridine scaffolds, including derivatives of 3-(1-Fluorovinyl)pyridine, highly attractive for designing new therapeutic agents with improved efficacy and pharmacokinetic profiles. nih.govnih.gov

Development of Novel Methodologies Utilizing Fluorovinyl Pyridines

The growing importance of fluorinated heterocycles has spurred the development of new and efficient synthetic methods. ijarsct.co.in Traditional approaches often require harsh conditions or multi-step sequences. ijarsct.co.in Recent research has focused on more direct and selective techniques, such as late-stage fluorination and novel cyclization strategies. uni-muenster.denih.gov

Several innovative methods for synthesizing fluorinated pyridines have been reported, which are relevant to the preparation and utilization of compounds like 3-(1-Fluorovinyl)pyridine:

Rhodium(III)-Catalyzed C–H Functionalization : This approach allows for the one-step preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method is notable for its high regioselectivity and tolerance of various functional groups. nih.gov

Site-Selective C-H Fluorination : Methods using reagents like silver(II) fluoride (B91410) (AgF₂) enable the direct and selective fluorination of C-H bonds in pyridines, often adjacent to the nitrogen atom. nih.govresearchgate.net This allows for the introduction of fluorine into complex molecules without the need for pre-functionalization. acs.org

Continuous Flow Synthesis : Techniques using microwave flow reactors have been developed for the one-step synthesis of pyridines via methods like the Bohlmann–Rahtz reaction. beilstein-journals.org These processes offer advantages in terms of scalability, safety, and reaction efficiency. beilstein-journals.orgresearchgate.net

Improved Diazotization Methods : Innovations in the classic Balz-Schiemann reaction, such as using hydrogen fluoride-pyridine solutions or one-pot procedures with water absorbents, have led to higher yields and safer protocols for converting aminopyridines to fluoropyridines. google.comresearchgate.netgoogle.com

These advanced methodologies provide more efficient and versatile routes to access a wide range of fluorovinyl pyridine derivatives, facilitating their use in research and development. nih.govuconn.edu

Structure-Reactivity Relationship Investigations in Fluorinated Heterocyclic Systems

Understanding the relationship between molecular structure and chemical reactivity is fundamental to designing new molecules with desired properties. In fluorinated heterocyclic systems like 3-(1-Fluorovinyl)pyridine, the fluorine atom exerts a profound influence on the molecule's electronic character. nih.gov

The high electronegativity of fluorine acts through a strong negative inductive effect (-I), withdrawing electron density from the pyridine ring. nbinno.com This has several consequences for reactivity:

Basicity : The electron-withdrawing effect of fluorine reduces the electron density on the pyridine nitrogen, making it less basic compared to non-fluorinated pyridine. nih.gov

Electrophilic Aromatic Substitution : The pyridine ring becomes more electron-deficient and thus less reactive towards electrophiles. Substitution, when it occurs, is typically directed to the meta-position relative to the nitrogen. nih.gov

Nucleophilic Aromatic Substitution : The electron-deficient nature of the ring makes it more susceptible to attack by nucleophiles, particularly at positions ortho and para to the nitrogen atom. nih.govnih.gov

Emerging Trends and Outlook in Fluorine Chemistry and Pyridine Derivative Synthesis

The field of fluorine chemistry is continually evolving, driven by the persistent demand for novel fluorinated compounds in the pharmaceutical, agrochemical, and materials sectors. nih.govnih.gov Several key trends are shaping the future of fluorinated pyridine synthesis and application.

Table 2: Emerging Trends in Fluorine Chemistry and Pyridine Synthesis

| Trend | Description | Relevance to 3-(1-Fluorovinyl)pyridine |

|---|---|---|

| Late-Stage Fluorination | The introduction of fluorine atoms at a late stage in a synthetic sequence allows for the rapid diversification of complex molecules. uni-muenster.de | Development of methods to directly install a fluorovinyl group onto advanced pyridine-containing intermediates. |

| Catalytic and Asymmetric Fluorination | The use of transition metal catalysts and chiral catalysts to introduce fluorine stereoselectively is a major area of research. mdpi.com | Potential for creating chiral centers adjacent to the fluorovinyl group, leading to new classes of enantiomerically pure compounds. |

| Use of Novel Fluorinating Reagents | Development of safer, more selective, and more accessible reagents for introducing fluorine and fluoroalkyl groups. nih.gov | Easier and more efficient synthesis of 3-(1-Fluorovinyl)pyridine and its derivatives on a larger scale. |

| Green Chemistry Approaches | Employing sustainable and environmentally friendly methods, such as using ionic liquids as recyclable catalysts or developing one-pot syntheses to minimize waste. ijarsct.co.inorganic-chemistry.org | More economical and sustainable production routes for fluorinated pyridine building blocks. |

| Expansion of Bio-applications | Exploring the use of fluorinated pyridines in new therapeutic areas and as probes for chemical biology. nih.govijnrd.org | The unique properties of 3-(1-Fluorovinyl)pyridine could be harnessed for novel applications in diagnostics and targeted therapies. |

The outlook for fluorinated pyridine derivatives, including 3-(1-Fluorovinyl)pyridine, remains exceptionally bright. As synthetic methodologies become more sophisticated and our understanding of structure-property relationships deepens, these compounds will continue to be essential building blocks for innovation across the chemical sciences. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 3-(1-Fluorovinyl)pyridine derivatives, and how can reaction parameters be optimized?

- Methodology : Copper-catalyzed cyclization under inert atmospheres (e.g., N₂ or Ar) using polar aprotic solvents like DMF/MeOH mixtures (9:1) at elevated temperatures (100°C) has shown efficacy for analogous fluoropyridines. Catalyst loading (e.g., 5 mol% CuI) and controlled addition of azide precursors can improve yields (64% reported for similar systems) .

- Optimization : Systematic screening of solvents (DMF vs. THF), temperature gradients (80–120°C), and stoichiometric ratios of reactants is critical. Purity is enhanced via column chromatography or recrystallization.

Q. Which analytical techniques are most robust for characterizing 3-(1-Fluorovinyl)pyridine derivatives?

- Structural Confirmation : High-resolution mass spectrometry (HRMS) and ¹⁹F/¹H NMR are essential for verifying fluorovinyl substituent placement. For example, ¹⁹F NMR chemical shifts in fluorinated pyridines typically range between -110 to -150 ppm .

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and elemental analysis ensure compound integrity.

Q. What storage conditions are critical for maintaining the stability of 3-(1-Fluorovinyl)pyridine?

- Stability Protocol : Store in airtight containers at 2–8°C, protected from light and moisture. Degradation pathways include hydrolytic cleavage of the fluorovinyl group under acidic/alkaline conditions or thermal decomposition above 150°C .

Advanced Research Questions

Q. How can discrepancies in reported reactivity of fluorinated pyridines in cross-coupling reactions be resolved?

- Contradiction Analysis : Divergent reactivity (e.g., Suzuki vs. Stille coupling yields) may stem from electronic effects of substituents. For fluorovinyl groups, electron-withdrawing properties can reduce nucleophilic aromatic substitution rates. Control experiments with model compounds (e.g., 2-fluoro-6-(pyrrolidin-1-yl)pyridine) and DFT calculations are recommended to isolate variables .

Q. What strategies elucidate the electronic influence of the fluorovinyl group on pyridine ring reactivity?

- Mechanistic Probes :

- Computational Studies : Density Functional Theory (DFT) to map electron density distribution and frontier molecular orbitals.

- Experimental Probes : Competitive reactions with electrophiles (e.g., nitration or halogenation) to compare regioselectivity with non-fluorinated analogs. Substituent effects in related compounds (e.g., 3-allyl-2-fluoropyridine) show meta-directing behavior .

Q. How can competing side reactions be suppressed during catalytic functionalization of 3-(1-Fluorovinyl)pyridine?

- Catalytic Design : Use Pd-based catalysts with bulky ligands (e.g., XPhos) to sterically hinder undesired β-hydride elimination. Solvent polarity (e.g., toluene vs. DMF) and low temperatures (0–25°C) improve selectivity. For example, trimethylsilyl-protected alkynes reduce side reactions in Sonogashira couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.